Prothidathion
Overview
Description
Prothidathion is an organophosphate compound primarily used as an insecticide and acaricide. Its chemical name is O,O-diethyl S-[2-oxo-5-(propan-2-yloxy)-1,3,4-thiadiazol-3(2H)-yl]methyl phosphorodithioate. This compound is known for its effectiveness in controlling a wide range of pests in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothidathion is synthesized through a multi-step process involving the reaction of diethyl phosphorodithioate with a thiadiazole derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the concentration of impurities and ensure compliance with safety standards .
Chemical Reactions Analysis
Types of Reactions: Prothidathion undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are more polar and water-soluble.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphorodithioic acid and a thiadiazole derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphorodithioic acid and thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Scientific Research Applications
Prothidathion has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of organophosphates and their degradation pathways.
Biology: Investigated for its effects on enzyme activity, particularly acetylcholinesterase, which is crucial for nerve function.
Medicine: Explored for its potential use in developing new therapeutic agents targeting parasitic infections.
Industry: Utilized in the formulation of pesticides and acaricides for agricultural use.
Mechanism of Action
Prothidathion exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission and eventual paralysis of the pest. This mechanism is similar to other organophosphate insecticides .
Comparison with Similar Compounds
Methidathion: Another organophosphate insecticide with a similar mechanism of action but differing in its chemical structure and specific applications.
Lythidathion: Structurally related to prothidathion but with variations in its thiadiazole moiety.
Uniqueness: this compound is unique in its specific thiadiazole structure, which imparts distinct chemical properties and reactivity compared to other organophosphates. Its effectiveness against a broad spectrum of pests and its relatively lower toxicity to non-target organisms make it a valuable compound in pest control .
Properties
IUPAC Name |
3-(diethoxyphosphinothioylsulfanylmethyl)-5-propan-2-yloxy-1,3,4-thiadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2O4PS3/c1-5-14-17(18,15-6-2)19-7-12-10(13)20-9(11-12)16-8(3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHMZSQJOYPNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCN1C(=O)SC(=N1)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O4PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058014 | |
Record name | Prothidathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20276-83-9 | |
Record name | Prothidathion [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020276839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prothidathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROTHIDATHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I73K3QUS5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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